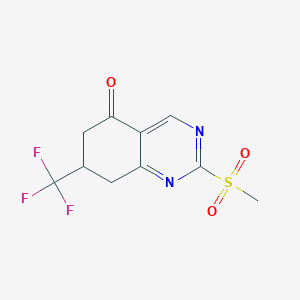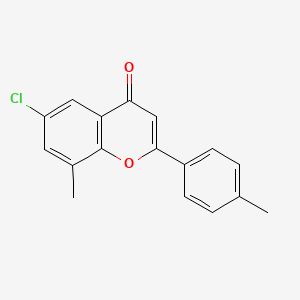
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Example Reaction:
Starting Materials: 6-Chloro-2-hydroxyacetophenone, p-tolualdehyde, and a suitable acid catalyst (e.g., sulfuric acid).
Reaction Conditions: The reaction mixture is heated under reflux for several hours, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Halogen substitution reactions, particularly involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones with different functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or photostability.
作用机制
The mechanism of action of 6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it may inhibit enzyme activity or bind to receptors, altering cellular signaling and function.
相似化合物的比较
Similar Compounds
Coumarin: A natural compound with a similar chromenone structure, known for its anticoagulant properties.
Warfarin: A synthetic derivative of coumarin, used as an anticoagulant medication.
4-Hydroxycoumarin: Another coumarin derivative with anticoagulant activity.
Uniqueness
6-Chloro-8-methyl-2-(p-tolyl)-4H-chromen-4-one is unique due to the presence of specific substituents (chlorine, methyl, and p-tolyl groups) that may confer distinct chemical and biological properties compared to other chromenones. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.
属性
CAS 编号 |
88952-84-5 |
|---|---|
分子式 |
C17H13ClO2 |
分子量 |
284.7 g/mol |
IUPAC 名称 |
6-chloro-8-methyl-2-(4-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-5-12(6-4-10)16-9-15(19)14-8-13(18)7-11(2)17(14)20-16/h3-9H,1-2H3 |
InChI 键 |
GNYHZLHJLBYXLK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



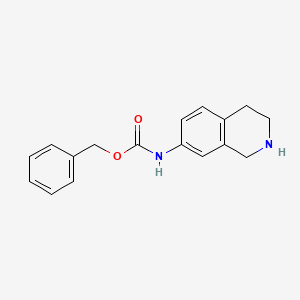
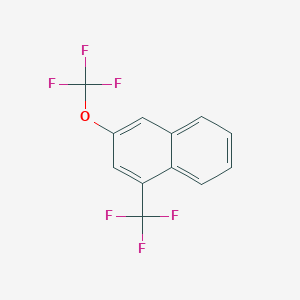
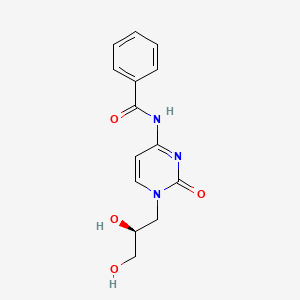
![2-(3-(4-Fluorophenyl)-2-oxo-1,4-diazaspiro[4.4]non-3-en-1-yl)acetic acid](/img/structure/B15063751.png)
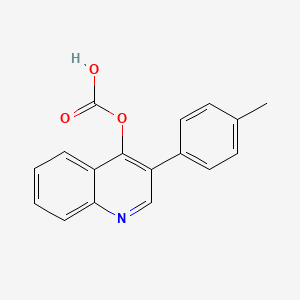
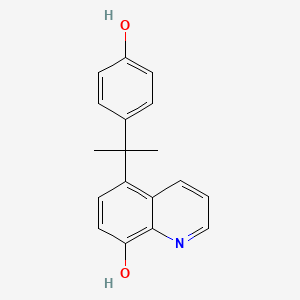
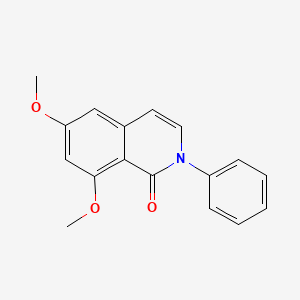

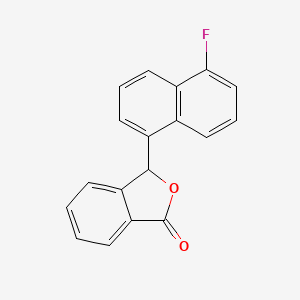
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3,4-dihydroquinazolin-4-one](/img/structure/B15063791.png)
